4-Fluoro-2-(trifluoromethoxy)naphthalene
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Overview
Description
4-Fluoro-2-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C11H6F4O It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes as in laboratory settings. The choice of reagents, catalysts, and reaction conditions are optimized for efficiency and yield. The process may also include purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the fluorine or trifluoromethoxy groups can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve the use of catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the products will have different functional groups replacing the fluorine or trifluoromethoxy groups.
Scientific Research Applications
4-Fluoro-2-(trifluoromethoxy)naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include the modulation of enzyme activity or the alteration of molecular interactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Fluoro-2-(trifluoromethoxy)naphthalene include other fluorinated naphthalene derivatives and trifluoromethoxy-substituted aromatic compounds. Examples include:
- 2-Fluoronaphthalene
- 1-Trifluoromethoxy-2-fluorobenzene
Uniqueness
The uniqueness of this compound lies in the combination of the fluorine and trifluoromethoxy groups on the naphthalene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C11H6F4O |
---|---|
Molecular Weight |
230.16 g/mol |
IUPAC Name |
1-fluoro-3-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H6F4O/c12-10-6-8(16-11(13,14)15)5-7-3-1-2-4-9(7)10/h1-6H |
InChI Key |
XTIRCRMXMMBTBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)OC(F)(F)F |
Origin of Product |
United States |
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